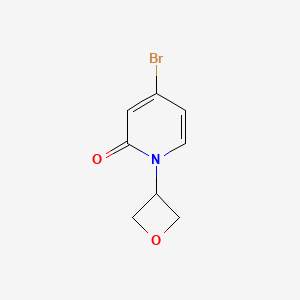
2-Cyanoethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethylzinc bromide is an organozinc compound with the molecular formula NCCH2CH2ZnBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanoethylzinc bromide can be synthesized through the reaction of zinc bromide with 2-cyanoethyl bromide in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and stabilization to maintain the compound’s reactivity and shelf life .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanoethylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is transferred to an electrophilic carbon atom.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2-Cyanoethylzinc bromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-cyanoethylzinc bromide involves the transfer of the cyanoethyl group to an electrophilic carbon atom in the target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the formation of the new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
- 3-Cyanopropylzinc bromide
- 2-Cyanobenzylzinc bromide
- 2-Thienylzinc bromide
- 2-Adamantylzinc bromide
Comparison: 2-Cyanoethylzinc bromide is unique due to its cyanoethyl group, which provides distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers advantages in terms of the stability of the cyano group and the ease of forming carbon-carbon bonds. Each similar compound has its own specific applications and reactivity profiles, making them suitable for different types of chemical transformations .
Propriétés
Formule moléculaire |
C3H4BrNZn |
|---|---|
Poids moléculaire |
199.4 g/mol |
Nom IUPAC |
bromozinc(1+);propanenitrile |
InChI |
InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CREYONULNRWHIX-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC#N.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)

![furo[3,2-c]quinolin-4(5H)-one](/img/structure/B8802214.png)



![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)
![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)





![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)
